molecular formula C24H24ClN5O3 B3011951 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-96-0

2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3011951
CAS No.: 1105227-96-0
M. Wt: 465.94
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule belonging to the triazoloquinazoline class. Its complex structure suggests potential biological activities that warrant investigation. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure

The compound features:

  • A quinazoline core fused with a triazole ring .
  • Substituents including a chlorobenzyl group and a cyclohexyl moiety .

Molecular Formula

  • C26H28ClN5O3
  • Molecular Weight: 493.99 g/mol

Functional Groups

The presence of various functional groups suggests potential interactions with biological targets, particularly in the context of pharmacological applications.

Anticonvulsant Properties

Research indicates that compounds within the triazoloquinazoline family exhibit anticonvulsant activities. Although specific data on this compound's mechanism of action is limited, it is hypothesized that it may modulate ion channels in the nervous system, similar to other compounds in this class.

Kinase Inhibition

The triazoloquinazoline scaffold is often associated with kinase inhibitors. Kinases play critical roles in cellular signaling and regulation. Inhibiting specific kinases can be a therapeutic strategy for treating diseases such as cancer and inflammatory disorders. Studies suggest that modifications to substituents can significantly affect binding affinity and biological activity against various kinases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties linked to the chlorobenzyl and cyclohexyl groups. However, comprehensive studies are required to confirm these activities and elucidate the underlying mechanisms.

Study on Similar Compounds

A study examined compounds similar to This compound , revealing significant cytostatic activity against pancreatic cancer cell lines. This suggests potential applications in oncology .

Structure-Activity Relationship (SAR)

Research into SAR indicates that structural modifications can enhance biological activity. For instance:

  • The introduction of different side chains has been shown to alter binding affinities significantly.
  • Compounds with enhanced lipophilicity demonstrated improved antimicrobial effects in related studies .

Summary of Biological Activities

Activity TypeDescription
AnticonvulsantPotential modulation of ion channels; further studies needed
Kinase InhibitionMay inhibit specific kinases; therapeutic implications in cancer treatment
AntimicrobialPreliminary evidence suggests activity; requires further validation
Cytostatic ActivitySignificant effects observed in pancreatic cancer cell lines

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCILYZANCATNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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